(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine
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Overview
Description
(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine is a chiral amine compound featuring an oxetane ring and a pyrrolidine ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine moiety. One common method might include:
Oxetane Formation: Starting from a suitable precursor, the oxetane ring can be formed through cyclization reactions under acidic or basic conditions.
Pyrrolidine Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the oxetane intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxetane oxides, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-N-(oxetan-3-yl)pyrrolidin-3-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
(3R)-N-(oxetan-3-yl)pyrrolidin-2-amine: Similar structure but with a different position of the amine group.
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine: Stereoisomer with different spatial arrangement.
N-(oxetan-3-yl)pyrrolidine: Lacks the chiral center, leading to different properties.
Uniqueness
(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both oxetane and pyrrolidine rings. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(3R)-N-(oxetan-3-yl)pyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-6(1)9-7-4-10-5-7/h6-9H,1-5H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEAQUFDMWACTC-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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